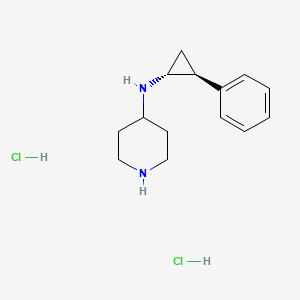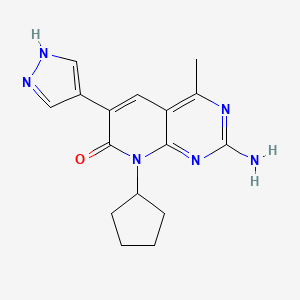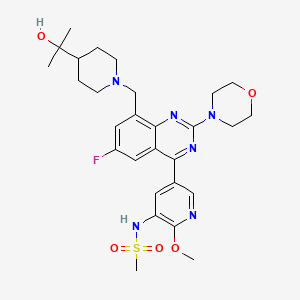
Sodium formononetin-3(acute)-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium formononetin-3(acute)-sulfonate is a water-soluble derivative of formononetin, an isoflavonoid found abundantly in plants such as Astragalus mongholicus Bunge. This compound has gained attention due to its potential therapeutic effects, particularly in the treatment of cardiovascular and neurological diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium formononetin-3(acute)-sulfonate is synthesized by sulfonating formononetin to enhance its water solubility. The process involves the reaction of formononetin with a sulfonating agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where formononetin is continuously fed and reacted with the sulfonating agent. The product is then purified through crystallization and filtration processes to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium formononetin-3(acute)-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of a functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Sodium formononetin-3(acute)-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, neurological disorders, and inflammation.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of sodium formononetin-3(acute)-sulfonate involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating signaling pathways, reducing oxidative stress, and inhibiting inflammatory responses. The compound has been shown to down-regulate the expression of pro-inflammatory cytokines and up-regulate antioxidant enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formononetin: The parent compound of sodium formononetin-3(acute)-sulfonate, known for its anti-inflammatory and antioxidant properties.
Genistein: Another isoflavonoid with similar biological activities.
Daidzein: An isoflavonoid with comparable therapeutic effects.
Uniqueness
This compound is unique due to its enhanced water solubility, which improves its bioavailability and therapeutic potential compared to its parent compound, formononetin. This makes it more effective in clinical applications .
Eigenschaften
CAS-Nummer |
949021-68-5 |
|---|---|
Molekularformel |
C₁₆H₁₁NaO₇S |
Molekulargewicht |
370.31 |
IUPAC-Name |
sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-15(13)24(19,20)21)12-8-23-14-7-10(17)3-4-11(14)16(12)18;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
MEFDNOYSDRFHOA-UHFFFAOYSA-M |
SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)


![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)


![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)

